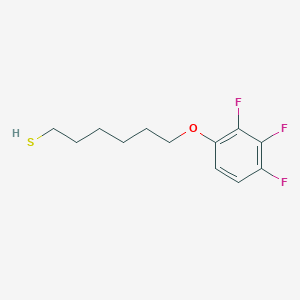

6-(2,3,4-Trifluorophenoxy)hexane-1-thiol

Description

6-(2,3,4-Trifluorophenoxy)hexane-1-thiol is a fluorinated thiol derivative characterized by a hexane backbone terminated with a thiol (-SH) group and a 2,3,4-trifluorophenoxy substituent. The trifluorophenoxy moiety imparts strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in applications such as surface modification, catalysis, and organic synthesis. Its extended alkyl chain (hexane) contributes to increased lipophilicity compared to shorter-chain analogs, making it suitable for hydrophobic interfaces or lipid-based systems .

Properties

IUPAC Name |

6-(2,3,4-trifluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3OS/c13-9-5-6-10(12(15)11(9)14)16-7-3-1-2-4-8-17/h5-6,17H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBASBOJWVJRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCCCCCCS)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1OCCCCCCS)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(2,3,4-Trifluorophenoxy)hexane-1-thiol involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous processing techniques to ensure consistent quality and high throughput. The industrial process also includes rigorous quality control measures to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenoxy)hexane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, resulting in the formation of an oxidized product.

Reduction: In this reaction, the compound gains hydrogen or loses oxygen, leading to the formation of a reduced product.

Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of a substituted product.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing or reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds with different functional groups.

Scientific Research Applications

6-(2,3,4-Trifluorophenoxy)hexane-1-thiol has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of chemical modifications on biological systems and to develop new biochemical assays.

Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenoxy)hexane-1-thiol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(2,3,4-Trifluorophenoxy)hexane-1-thiol with structurally or functionally related compounds, including 4-(Trifluoromethoxy)phenylmethanethiol (from ) and other fluorinated/brominated derivatives.

Key Findings:

Electron-Withdrawing Effects: The trifluorophenoxy group in this compound significantly lowers the pKa of its thiol group (~6.1) compared to 4-(Trifluoromethoxy)phenylmethanethiol (~8.3), enhancing its nucleophilic reactivity in acidic environments .

Lipophilicity : The hexane chain in the target compound increases its LogP value (~3.8) relative to shorter-chain analogs, favoring membrane permeability and organic-phase solubility .

Hazard Profile : Like 4-(Trifluoromethoxy)phenylmethanethiol, the compound requires precautions against inhalation and skin contact, but its lower volatility (due to the hexane chain) reduces airborne risks compared to aromatic thiols .

Functional Diversity: Brominated/aminated analogs (e.g., 2-amino-6-bromobenzothiazole) lack thiol reactivity but exhibit distinct electronic properties for optoelectronic or pharmaceutical uses, highlighting the versatility of fluorinated vs. halogenated aromatic systems .

Research Implications and Limitations

Further studies are needed to quantify its thermal stability and binding kinetics relative to analogs like 4-(Trifluoromethoxy)phenylmethanethiol. Additionally, regulatory guidelines for fluorinated thiols (e.g., disposal protocols) must be harmonized across jurisdictions to ensure safe large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.